![molecular formula C26H29N5 B2517660 5-Isopropyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 899406-81-6](/img/structure/B2517660.png)
5-Isopropyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-Isopropyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine" belongs to the pyrazolo[1,5-a]pyrimidine class, which has been extensively studied due to its potential biological activities. The pyrazolo[1,5-a]pyrimidine scaffold is a core structure that has been identified as a privileged structure, meaning it is a versatile template that can bind to multiple types of biological targets .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the construction of the heterocyclic core followed by various functionalization steps. In one study, the synthesis of related compounds was achieved starting from 5-amino-3-methyl-4-phenylpyrazole, which suggests that the synthesis of the compound would likely follow a similar pathway involving the construction of the pyrazolo[1,5-a]pyrimidine core and subsequent introduction of substituents at specific positions . Another approach for synthesizing a library of pyrazolo[1,5-a]pyrimidine derivatives utilized activated p-nitrophenyl esters and scavenging reagents to achieve the desired compounds in acceptable purity and yields .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a bicyclic system consisting of a pyrazole ring fused to a pyrimidine ring. Substituents on this core structure, such as the isopropyl, methyl, and phenyl groups, as well as the phenylpiperazine moiety, can significantly influence the compound's biological activity and binding affinity to various receptors or enzymes .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[1,5-a]pyrimidines is influenced by the presence and position of substituents on the core structure. For instance, the introduction of a longer side chain at the 4-position and substitution at the 3-position have been shown to affect the anti-inflammatory properties of these compounds . The specific reactivity of the compound would depend on the functional groups present and their positions on the heterocyclic core.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, it can be inferred that the compound's properties would be influenced by its molecular structure. The presence of various substituents would affect its solubility, melting point, and stability. The biological activity spectrum predicted using computer-aided methods for related compounds includes corticotropin-releasing hormone antagonism, cyclooxygenase inhibition, and neuroleptic, nootropic, and cardioprotector activity, which suggests that the compound may also exhibit a range of biological activities .
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) explored the synthesis of novel pyrazolopyrimidine derivatives, aiming to evaluate their anticancer and anti-5-lipoxygenase activities. Their research demonstrated that certain synthesized compounds showed promising cytotoxic and enzyme inhibition effects, highlighting the potential biomedical applications of this chemical structure (Rahmouni et al., 2016).
Regioselective Synthesis
Drev et al. (2014) focused on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides, presenting methodologies for achieving specific substitutions on the pyrazolo[1,5-a]pyrimidine ring. This work contributes to the field by offering precision in the synthesis of targeted derivatives, which is crucial for the development of compounds with specific biological activities (Drev et al., 2014).
Solvent-Free Conditions and Novel Substitutions
Quiroga et al. (2008) demonstrated the synthesis of substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions. This approach not only simplifies the synthesis process but also aligns with green chemistry principles by reducing the use of hazardous solvents (Quiroga et al., 2008).
Applications in Imaging
Wang et al. (2018) explored the synthesis of a pyrazolo[1,5-a]pyrimidine derivative for potential use in Positron Emission Tomography (PET) imaging. This research illustrates the versatility of pyrazolo[1,5-a]pyrimidine derivatives in developing diagnostic tools for medical imaging, specifically targeting the IRAK4 enzyme in the context of neuroinflammation (Wang et al., 2018).
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinase 2 (CDK2) and Acetylcholinesterase (AChE) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in memory and cognition, and its inhibition is a common strategy in the treatment of Alzheimer’s disease .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It binds to the active sites of CDK2 and AChE, preventing them from performing their normal functions .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle regulation pathway, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells . The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cognitive functions .
Pharmacokinetics
The effectiveness of the compound against its targets suggests it has sufficient bioavailability to exert its effects .
Result of Action
The inhibition of CDK2 can lead to significant cytotoxic activities against certain cancer cell lines, such as MCF-7 and HCT-116 . The inhibition of AChE can potentially alleviate symptoms of Alzheimer’s disease by enhancing cognitive functions .
properties
IUPAC Name |
2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propan-2-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5/c1-19(2)23-18-24(30-16-14-29(15-17-30)22-12-8-5-9-13-22)31-26(27-23)25(20(3)28-31)21-10-6-4-7-11-21/h4-13,18-19H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUVTRFQOXPVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

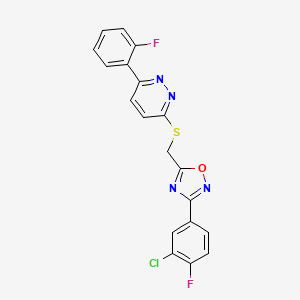
![(Z)-2-Cyano-N-(2-methylcyclohexyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2517578.png)
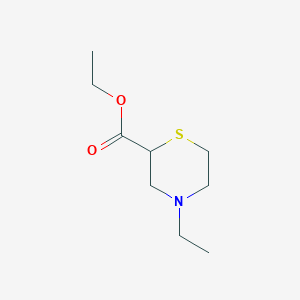


![N-[(4-Fluorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide](/img/structure/B2517585.png)

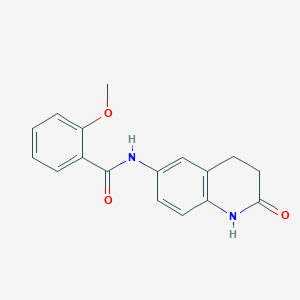
![N-mesityl-2-((6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517592.png)

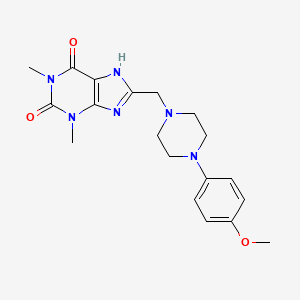

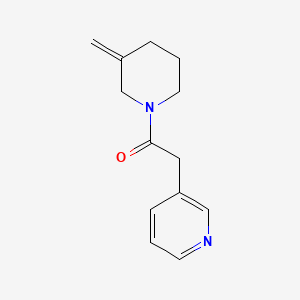
![N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2517600.png)